

Application Note: HPLC Quantification of Torulene in Microbial Cultures

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Compound of Interest

Compound Name: *Torulene*

Cat. No.: *B1238558*

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Abstract

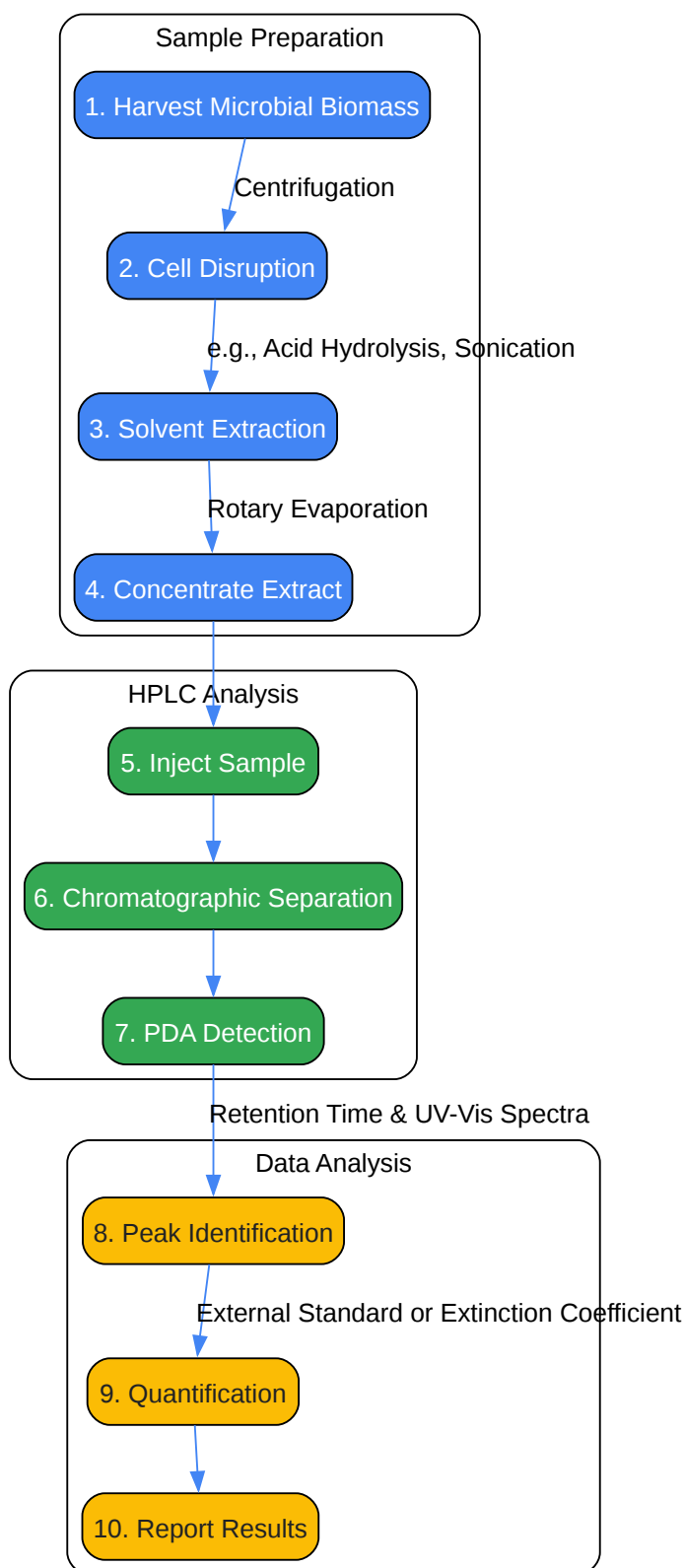
Torulene, a C40 carotenoid pigment, is gaining significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant properties. Produced by various microorganisms, particularly red yeasts of the *Rhodotorula* and *Sporobolomyces* genera, accurate and robust quantification of **torulene** in microbial cultures is essential for research, process optimization, and quality control.^{[1][2]} This application note provides a detailed protocol for the quantification of **torulene** from microbial biomass using High-Performance Liquid Chromatography (HPLC). The protocol covers sample preparation, including cell disruption and solvent extraction, as well as HPLC analysis and data interpretation.

Introduction

Torulene (3',4'-didehydro- β,γ -carotene) is a natural tetraterpenoid synthesized by certain fungi and yeasts.^[2] Its extended system of conjugated double bonds is believed to contribute to its high antioxidant activity, potentially exceeding that of more common carotenoids like β -carotene.^[1] Red yeasts, such as *Rhodotorula mucilaginosa* and *Rhodotorula glutinis*, are notable producers of **torulene**.^{[3][4][5]} The quantification of **torulene** in these microbial systems is critical for screening high-producing strains, optimizing fermentation conditions, and developing commercial production processes. HPLC is the method of choice for the separation and quantification of carotenoids due to its high resolution and sensitivity.^[3] This document outlines a comprehensive workflow for the reliable quantification of **torulene** in microbial cultures.

Experimental Workflow

The overall experimental workflow for the HPLC quantification of **torulene** from microbial cultures is depicted below.



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Caption: Experimental workflow for **torulene** quantification.

Protocols

Sample Preparation

1.1. Harvesting Microbial Biomass

- Transfer a known volume of the microbial culture to a centrifuge tube.
- Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
- Discard the supernatant.
- Wash the cell pellet with distilled water and centrifuge again.
- Repeat the washing step twice to remove any residual medium.
- The cell pellet can be processed immediately or stored at -80°C. For dry weight determination, a separate aliquot of the pellet should be dried at 85°C to a constant weight.
[\[6\]](#)

1.2. Cell Disruption

The robust cell wall of yeasts necessitates a disruption step for efficient extraction of intracellular carotenoids. Several methods can be employed, with their efficacy varying between microbial species.

- Method A: Acid Hydrolysis
 - Resuspend the cell pellet in 1 M HCl.
 - Incubate at 60°C for 30-60 minutes.[\[7\]](#)
 - Neutralize the suspension with an appropriate base (e.g., NaOH).
 - Proceed to solvent extraction.
 - Note: While effective, acid treatment can potentially cause degradation of carotenoids.[\[8\]](#)
- Method B: Mechanical Disruption (Sonication or Bead Milling)

- Resuspend the cell pellet in a suitable solvent (e.g., acetone).
- For sonication, place the sample in an ultrasonic bath or use a probe sonicator. Process on ice to prevent overheating.
- For bead milling, add glass or zirconia beads to the cell suspension and agitate vigorously.
- The optimal duration and intensity of treatment should be determined empirically for the specific microbial strain. Mechanical methods are often very effective for yeast cell disruption.[\[9\]](#)

1.3. Solvent Extraction

- Add a mixture of acetone and methanol (e.g., 7:3 v/v) to the disrupted cell pellet. The use of antioxidants like butylated hydroxytoluene (BHT) at 0.1% in the extraction solvent is recommended to prevent carotenoid degradation.[\[10\]](#)
- Vortex vigorously for 5-10 minutes.
- Centrifuge at 4,000 x g for 10 minutes to pellet the cell debris.
- Carefully transfer the supernatant containing the carotenoid extract to a new tube.
- Repeat the extraction process with fresh solvent until the cell pellet becomes colorless.
- Pool the supernatants.

1.4. Sample Concentration and Preparation for HPLC

- Evaporate the pooled solvent extract to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 35-40°C.
- Re-dissolve the dried extract in a known volume of the initial mobile phase (or a compatible solvent like ethanol).
- Filter the re-dissolved sample through a 0.22 µm syringe filter into an amber HPLC vial to remove any particulate matter.

Caution: Carotenoids are sensitive to light and heat. All steps should be performed under dim light and at low temperatures where possible to minimize isomerization and degradation.[11]

HPLC Analysis

2.1. HPLC System and Column

- HPLC System: A system equipped with a quaternary or binary pump, a thermostatted autosampler, a column oven, and a Photodiode Array (PDA) or UV-Vis detector is required.
- Column: A C18 or C30 reversed-phase column is recommended for carotenoid separation. C30 columns often provide better resolution of carotenoid isomers.
 - Example: YMC C30 column (250 x 4.6 mm, 5 µm) or equivalent.

2.2. Mobile Phase and Gradient Program

A gradient elution is typically required to achieve good separation of **torulene** from other carotenoids.

- Mobile Phase A: Acetonitrile:Water (9:1, v/v)
- Mobile Phase B: Ethyl Acetate
- Example Gradient Program:

Time (min)	%A	%B
0	80	20
6	40	60
15	40	60
20	0	100
25	0	100
30	80	20

| 35 | 80 | 20 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Injection Volume: 20 µL
- Detection Wavelength: 450-500 nm. A PDA detector allows for the acquisition of the full UV-Vis spectrum of the eluting peaks, which is crucial for identification. **Torulene** exhibits absorption maxima around 453, 489, and 518 nm.[12]

Data Analysis and Quantification

3.1. Peak Identification

Torulene is identified by its retention time and its characteristic UV-Vis absorption spectrum obtained from the PDA detector. The identity can be confirmed by comparing the retention time and spectra with a purified standard, if available, or with literature data. In a typical reversed-phase system, the elution order is torularhodin, followed by **torulene**, γ-carotene, and then β-carotene.[13]

3.2. Quantification

Quantification can be performed using two main approaches:

- External Standard Calibration: This is the most accurate method. A calibration curve is generated by injecting known concentrations of a purified **torulene** standard. However, **torulene** standards are not widely commercially available. If a standard is obtained, a stock solution should be prepared in a suitable solvent (e.g., ethanol), and its concentration should be determined spectrophotometrically using its extinction coefficient.
- Quantification using an Extinction Coefficient: In the absence of a commercial standard, quantification can be performed by determining the peak area from the HPLC chromatogram and applying the Beer-Lambert law. The concentration of **torulene** in the injected sample can be calculated using the following formula:

Concentration ($\mu\text{g/mL}$) = (Peak Area / Molar Extinction Coefficient) * Molecular Weight * Dilution Factor

Alternatively, the specific extinction coefficient ($E1\% 1\text{cm}$) can be used:

Concentration ($\mu\text{g/g dry weight}$) = $(A * V_{\text{extract}} * 10^4) / (E1\% * m_{\text{sample}})$

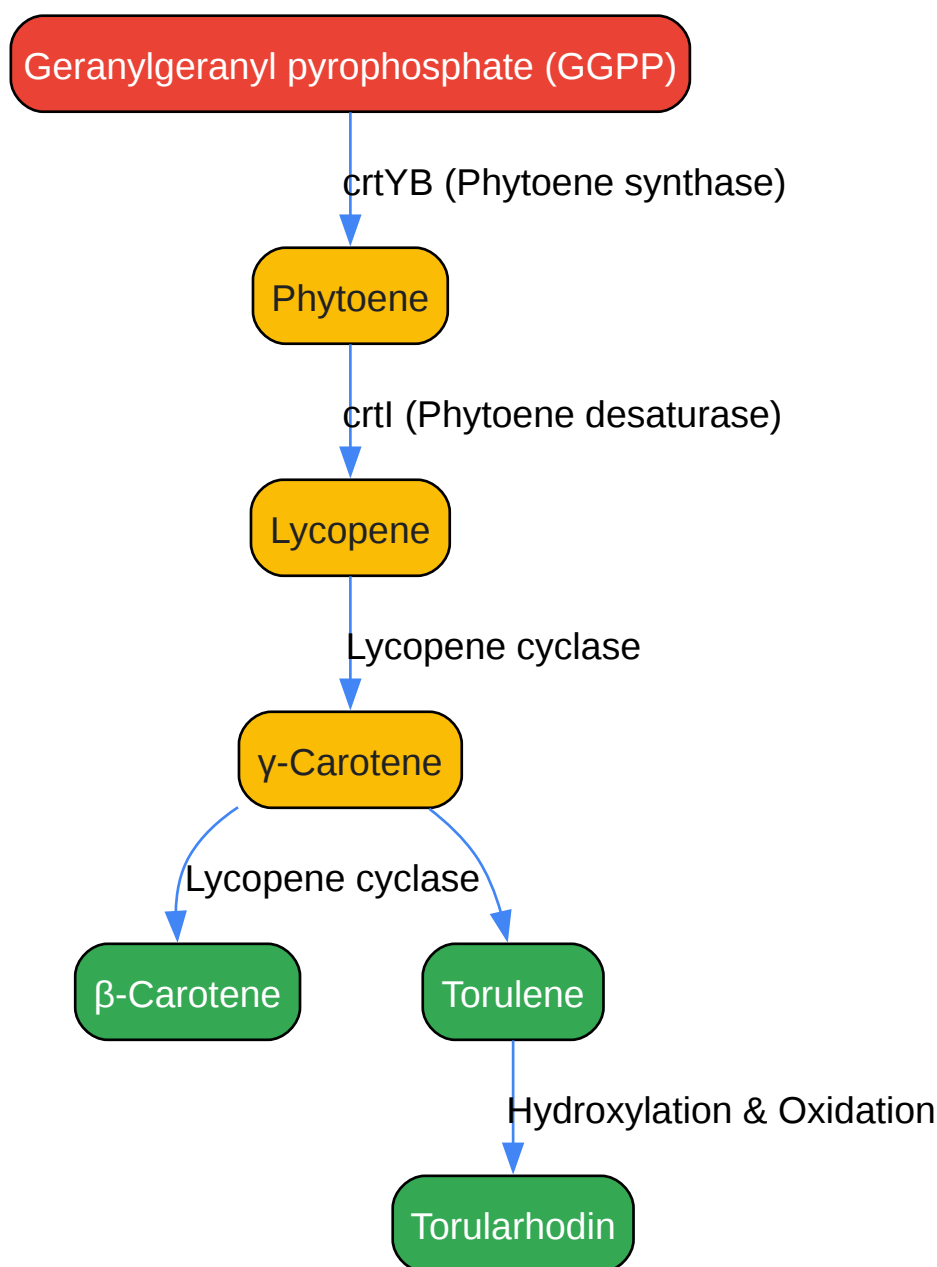
Where:

- A = Absorbance of the pure compound at λ_{max}
- V_{extract} = Total volume of the extract (mL)
- $E1\%$ = The extinction coefficient for a 1% solution in a 1 cm cuvette. For **torulene** in acetone, an $E1\%$ of 2800 has been reported.
- m_{sample} = Dry weight of the microbial biomass (g)

An extinction coefficient for **torulene** in acetone has been reported.[6] It is crucial to use the extinction coefficient specific to the solvent in which the measurements are made. If another carotenoid standard, such as β -carotene, is used for quantification, the results should be reported as " β -carotene equivalents," and the difference in molar extinction coefficients should be noted as a limitation.

Torulene Biosynthesis Pathway

The biosynthesis of **torulene** in yeasts like *Rhodotorula* proceeds through the general carotenoid pathway, branching from γ -carotene.



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Caption: Simplified **torulene** biosynthesis pathway.

Data Presentation

The quantitative data for **torulene** production should be presented in a clear and organized manner to allow for easy comparison between different microbial strains or culture conditions.

Table 1: **Torulene** Production in Different Microbial Strains

Microbial Strain	Torulene (µg/g dry weight)	Total Carotenoids (µg/g dry weight)	Torulene (% of Total Carotenoids)
Rhodotorula mucilaginosa S-5	120.5 ± 8.3	217.4 ± 15.1	55.4
Rhodotorula diobovata S-361	95.2 ± 6.7	188.9 ± 13.2	50.4
Sporobolomyces pararoseus NGR	150.7 ± 11.5	350.1 ± 25.6	43.0
Rhodotorula glutinis LOCKR13	78.4 ± 5.9	155.2 ± 11.8	50.5

Table 2: Effect of Culture Conditions on **Torulene** Production in *Rhodotorula glutinis*

Culture Condition	Torulene (mg/L)	Biomass (g/L)	Torulene Yield (µg/g dry weight)
Control (C/N ratio 50)	1.2 ± 0.1	10.5 ± 0.8	114.3
High C/N ratio (100)	1.8 ± 0.2	12.1 ± 1.0	148.8
Nitrogen Source: Peptone	1.5 ± 0.1	11.2 ± 0.9	133.9
Nitrogen Source: Yeast Extract	1.1 ± 0.1	9.8 ± 0.7	112.2

Conclusion

This application note provides a comprehensive set of protocols for the extraction, identification, and quantification of **torulene** from microbial cultures using HPLC. The detailed methodologies for sample preparation, HPLC analysis, and data interpretation, along with the provided data tables and pathway diagram, offer a valuable resource for researchers, scientists, and drug development professionals working with this promising bioactive compound. Adherence to these protocols will enable accurate and reproducible quantification of **torulene**, facilitating further research into its production and applications.

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